![molecular formula C18H16ClN3O2S B3009821 N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 2034401-50-6](/img/structure/B3009821.png)

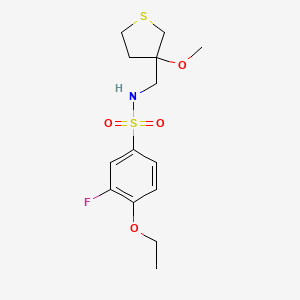

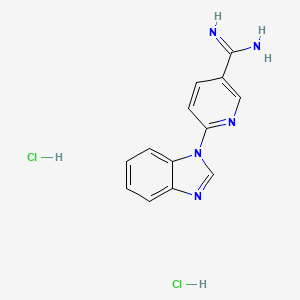

N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

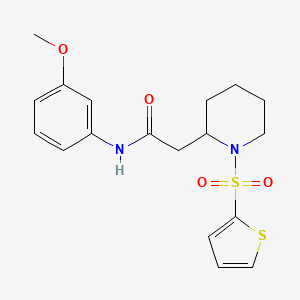

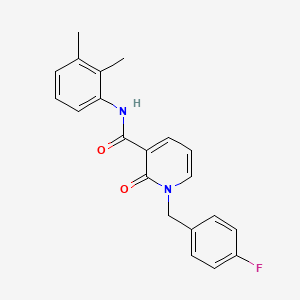

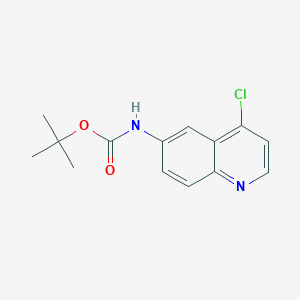

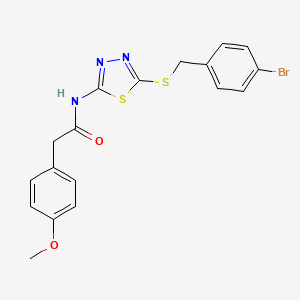

N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a sulfonamide derivative that has shown promising results in various studies related to biochemistry and physiology.

Scientific Research Applications

DNA Binding and Anticancer Activity

Research has shown that mixed-ligand copper(II)-sulfonamide complexes, involving sulfonamide derivatives, exhibit significant DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes have been synthesized and characterized, demonstrating different geometries and coordination environments. Their interaction with DNA and their capacity to cleave it, especially in the presence of ascorbate, suggest a mechanism that could be leveraged in anticancer therapies. Biological studies on human tumor cells confirmed the induction of cell death primarily through apoptosis, with one complex being particularly effective against colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes (González-Álvarez et al., 2013).

Antibacterial and Antifungal Activities

Another study explored the synthesis of new benzensulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety. These compounds were tested for their in vitro anti-HIV and antifungal activities. The study highlights the potential of benzensulfonamide derivatives as viable agents against microbial infections and viral diseases, expanding the scope of applications for sulfonamide-based compounds in therapeutic interventions (Zareef et al., 2007).

Structural and Spectral Studies

Further research has been dedicated to the synthesis and characterization of bifunctional oligo-α-aminopyridines and their copper(II) complexes, showcasing the versatility of sulfonamide compounds in forming complexes with metals. These studies not only provide insights into the structural aspects but also open avenues for applications in catalysis and material science. The synthesis process and the resulting metal complexes highlight the role of sulfonamide derivatives in developing novel compounds with potential applications in various scientific domains (Hasan et al., 2003).

Anticancer Effects and Enzyme Inhibition

New dibenzensulfonamides have been synthesized to act as anticancer drug candidates, demonstrating significant inhibitory effects on carbonic anhydrase isoenzymes and inducing apoptosis and autophagy pathways in cancer cells. These findings suggest a promising direction for the development of targeted anticancer therapies, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Gul et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit multiple receptor tyrosine kinases .

Mode of Action

It’s common for such compounds to interact with their targets by binding to them, thereby inhibiting their function .

Biochemical Pathways

The inhibition of receptor tyrosine kinases can affect a variety of cellular processes, including cell growth and differentiation .

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect .

Result of Action

The inhibition of receptor tyrosine kinases can lead to a decrease in cell growth and differentiation .

Future Directions

properties

IUPAC Name |

3-chloro-2-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c1-13-16(19)5-2-6-18(13)25(23,24)22-11-14-7-8-17(21-10-14)15-4-3-9-20-12-15/h2-10,12,22H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYUDENTURKDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)

![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)